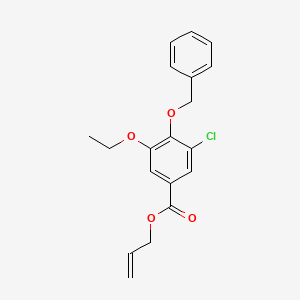
Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of an allyl group, a benzyloxy group, a chloro substituent, and an ethoxy group attached to a benzoate core. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate typically involves multi-step organic reactions
Halogenation: The chloro substituent is introduced via halogenation, typically using chlorine or a chlorinating agent like thionyl chloride.
Esterification: The ethoxy group is introduced through esterification, using ethanol and an acid catalyst.
Benzyloxy Group Introduction: The benzyloxy group can be introduced through a Williamson ether synthesis, using benzyl alcohol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The chloro substituent can be reduced to form a hydrogenated product.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the chloro substituent can yield a hydrogenated product.
Applications De Recherche Scientifique
Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the allyl, benzyloxy, chloro, and ethoxy groups can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allyl 4-(benzyloxy)-3-chlorobenzoate: Lacks the ethoxy group, which may affect its reactivity and biological activity.
Allyl 4-(benzyloxy)-5-ethoxybenzoate: Lacks the chloro substituent, which may influence its chemical properties and reactivity.
Allyl 3-chloro-5-ethoxybenzoate: Lacks the benzyloxy group, which may affect its overall stability and reactivity.
Uniqueness
Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C19H19ClO4 |
|---|---|
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
prop-2-enyl 3-chloro-5-ethoxy-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C19H19ClO4/c1-3-10-23-19(21)15-11-16(20)18(17(12-15)22-4-2)24-13-14-8-6-5-7-9-14/h3,5-9,11-12H,1,4,10,13H2,2H3 |
Clé InChI |
JAWKFFWNGHEEFM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C(=O)OCC=C)Cl)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


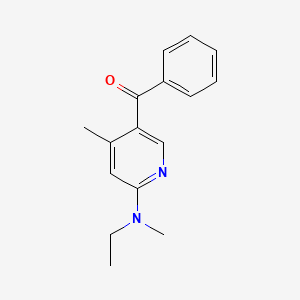
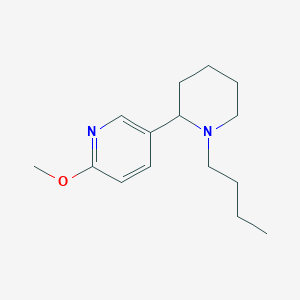
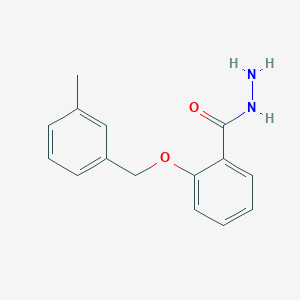
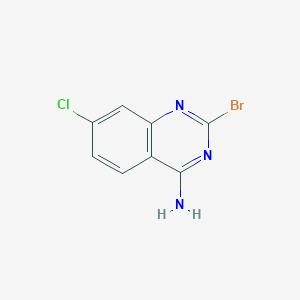
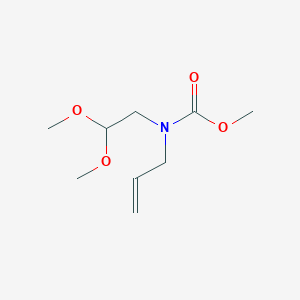
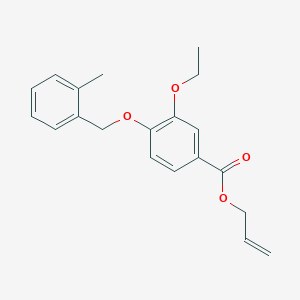
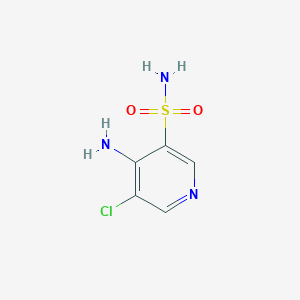
![4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13024807.png)
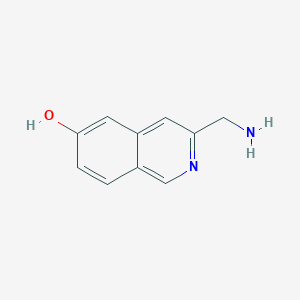
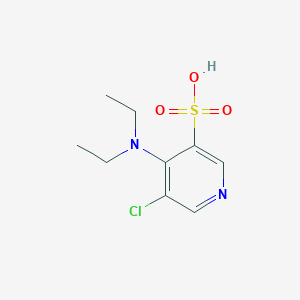
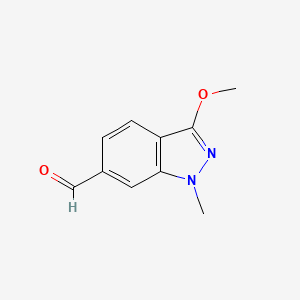
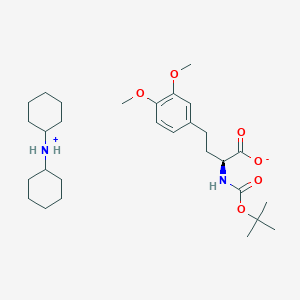
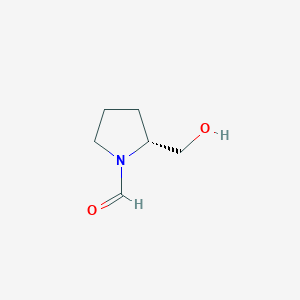
![7-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B13024854.png)
